molecular formula C12H20N2O B1386750 N-(2-Furylmethyl)-2-piperidin-1-ylethanamine CAS No. 100525-71-1

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine

Cat. No.: B1386750
CAS No.: 100525-71-1
M. Wt: 208.3 g/mol
InChI Key: LXYJWYBKBPPUGF-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is a chemical compound with the molecular formula C₁₂H₂₄N₂O It is a derivative of piperidine and furan, featuring a furan ring attached to an ethanamine group, which is further substituted with a piperidine moiety

Synthetic Routes and Reaction Conditions:

  • Furan Derivative Synthesis: The synthesis of this compound typically begins with the preparation of the furan derivative. This involves the reaction of furan with an appropriate alkylating agent to introduce the necessary functional groups.

  • Piperidine Addition: The next step involves the addition of piperidine to the furan derivative. This can be achieved through nucleophilic substitution reactions, where the furan derivative acts as the nucleophile and piperidine as the electrophile.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to ensure the removal of impurities and obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, leading to the formation of different derivatives.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound, resulting in a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various alkyl halides, amines, and alcohols can be used as substitution reagents.

Major Products Formed:

  • Oxidized Products: These can include aldehydes, ketones, and carboxylic acids.

  • Reduced Products: Reduced products may include alcohols and amines.

  • Substituted Derivatives: Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Furylmethyl)-2-piperidin-1-ylethanamine has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-2-piperidin-1-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Furylmethyl)ethanamine: This compound is structurally similar but lacks the piperidine moiety.

  • N-(2-Furylmethyl)-N-methyl-1-phenyl-2-propanamine: Another related compound with a phenyl group instead of piperidine.

  • N,N-Bis(2-furylmethyl)amine: A compound with two furan rings attached to an amine group.

Uniqueness: N-(2-Furylmethyl)-2-piperidin-1-ylethanamine is unique due to its combination of furan and piperidine rings, which imparts distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-2-7-14(8-3-1)9-6-13-11-12-5-4-10-15-12/h4-5,10,13H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYJWYBKBPPUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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